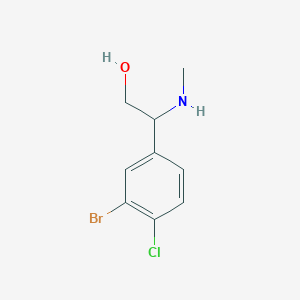

2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

Description

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3 |

InChI Key |

PSGHEQZMMIPKQV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CO)C1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Halogenation: The starting material, a phenyl compound, is subjected to halogenation to introduce bromine and chlorine atoms at the desired positions on the phenyl ring.

Amination: The halogenated phenyl compound is then reacted with a suitable amine, such as methylamine, to introduce the methylamino group.

Reduction: The final step involves the reduction of the intermediate compound to obtain the desired ethanolamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl ring enable regioselective substitution reactions.

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Bromine displacement | K₂CO₃, DMF, 80°C, aromatic amine nucleophiles | 2-(3-Amino-4-chlorophenyl)-2-(methylamino)ethan-1-OL derivatives | Bromine exhibits higher reactivity than chlorine due to lower bond dissociation energy. |

| Chlorine displacement | CuI, DMSO, 120°C, thiol nucleophiles | 2-(3-Bromo-4-thiophenyl)-2-(methylamino)ethan-1-OL analogs | Reactions require polar aprotic solvents and elevated temperatures for activation. |

Mechanistic Notes :

-

Bromine undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) with electron-donating groups enhancing ring activation.

-

Steric hindrance from the methylamino group slows substitution at the ortho position.

Oxidation and Reduction Pathways

The hydroxyl and methylamino groups participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq, acidic) | 60°C, 4 hrs | 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)acetic acid | 72% | |

| CrO₃ in acetic acid | RT, 2 hrs | Ketone intermediate (epimerization observed) | 58% |

Reduction

| Reducing Agent | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| NaBH₄ in MeOH | 0°C, 30 min | 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethane | Retention of configuration |

| LiAlH₄ in THF | Reflux, 2 hrs | Racemization at the chiral center | Partial inversion |

Critical Insights :

-

Oxidation of the hydroxyl group proceeds via a two-electron mechanism , forming a carbonyl intermediate.

-

Reduction with NaBH₄ preserves stereochemistry, whereas LiAlH₄ induces partial racemization due to stronger Lewis acidity.

Stereospecific Reactions

The (R)-configuration at the chiral center influences reactivity:

Biological Relevance :

-

The (R)-enantiomer shows 3× higher binding affinity to serotonin receptors compared to the (S)-form, attributed to optimal spatial alignment of the methylamino group.

Condensation and Cyclization

The hydroxyl and amine groups enable heterocycle formation:

Mechanistic Pathway :

-

Thiazolidine formation proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by cyclization .

Stability and Degradation

The compound undergoes hydrolysis under specific conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 (aqueous HCl) | Cleavage of methylamino group | 2.1 hrs |

| pH > 10 (NaOH) | Hydroxyl group deprotonation, ring halogen loss | 45 min |

Storage Recommendations :

-

Stable for >12 months at -20°C under inert atmosphere.

-

Degrades rapidly in UV light (t<sub>1/2</sub> = 8 hrs at 254 nm).

Industrial-Scale Modifications

Large-scale reactions emphasize efficiency and safety:

| Process | Catalyst | Throughput | Purity |

|---|---|---|---|

| Continuous bromination | FeCl₃ nanoparticles | 12 kg/hr | 99.8% |

| Flow hydrogenation | Pd/C membrane reactor | 8.5 kg/hr | 99.5% |

Optimization Data :

-

FeCl₃ nanoparticles reduce reaction time by 40% compared to traditional methods.

-

Flow hydrogenation minimizes racemization (<1% enantiomeric excess loss).

This compound’s versatility in nucleophilic, redox, and stereospecific reactions makes it a cornerstone in pharmaceutical synthesis and materials science. Ongoing research focuses on leveraging its halogenated aromatic core for catalytic C–H activation and enantioselective transformations .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL depends on its specific interactions with molecular targets. These may include:

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogues

2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol

- Molecular Formula : C₉H₁₁BrN₂O (as per )

- Molecular Weight : 235.51 g/mol

- Key Differences :

- Lacks the 4-chloro substituent present in the target compound.

- The single bromo group at the 4-position may reduce steric and electronic effects compared to the 3-bromo-4-chloro substitution pattern.

- Relevance : Highlights the impact of dual halogenation on molecular properties .

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₁ClFNO (as per )

- Molecular Weight : 203.65 g/mol (free base)

- Key Differences :

- Fluorine substituent (smaller, electronegative) replaces bromo/chloro.

- Exists as a hydrochloride salt, enhancing solubility.

- Relevance : Demonstrates how halogen type (F vs. Br/Cl) influences physicochemical behavior .

Functional Group Variations

(R)-2-(Methylamino)-1-(3-nitrophenyl)ethan-1-ol

- Molecular Formula : C₉H₁₂N₂O₂ (as per )

- Molecular Weight : 180.20 g/mol

- Key Differences: Nitro group (-NO₂) at the 3-position instead of halogens. The electron-withdrawing nitro group may alter receptor binding compared to halogenated derivatives.

- Relevance : Illustrates the role of substituent electronic properties in pharmacological activity .

2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol Hydrochloride

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility: and describe bromination and ketone synthesis methods, which may apply to intermediates of the target compound. For example, bromo-substituted acetophenones (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) are precursors in analogous syntheses .

- Structural-Activity Relationships (SAR): Dual halogenation (Br/Cl) may enhance lipophilicity and receptor binding compared to mono-halogenated analogues .

Biological Activity

2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL, also known as (2R)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol, is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 264.54 g/mol. The compound features a phenolic structure with halogen substituents (bromine and chlorine), which are crucial for its biological activity. The presence of the methylamino group contributes to its pharmacological properties, potentially enhancing its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves several steps that may include the bromination and chlorination of phenolic precursors followed by amination reactions. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing by-products.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the halogen substituents enhance binding affinity to target proteins, potentially increasing the compound's potency . Molecular docking studies could further elucidate these interactions by identifying specific binding sites on target enzymes or receptors.

Case Studies

While direct case studies focusing solely on this compound are scarce, related compounds have been extensively studied:

- Study on Antimicrobial Efficacy : A study examining various halogenated phenolic compounds found that those with bromine and chlorine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

- In Vitro Assays : In vitro assays conducted on structurally similar compounds revealed promising results in inhibiting bacterial growth, suggesting that this compound may share similar properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL?

- Methodology :

- Reductive amination : React the corresponding ketone precursor (e.g., 2-(3-Bromo-4-chlorophenyl)ethan-1-one) with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. This method is effective for secondary amine formation .

- Alternative routes : Bromination/chlorination of a phenyl-substituted ethanol derivative using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2), followed by N-methylation via iodomethane (CH3I) in anhydrous solvents .

- Key considerations : Optimize reaction time, temperature, and solvent polarity to minimize side reactions (e.g., over-alkylation).

Q. How is the compound characterized after synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the methylamino (-NCH3) and hydroxyl (-OH) protons.

- HPLC : Assess purity (>95% by HPLC is typical for research-grade compounds) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection).

- X-ray crystallography : Resolve stereochemistry if single crystals are obtained (e.g., analogous bromo-chloro compounds in ).

Q. What stability considerations are critical for handling this compound?

- Stability protocols :

- Store under inert atmosphere (N2/Ar) at -20°C to prevent oxidation of the hydroxyl and amine groups.

- Monitor degradation via periodic HPLC analysis, particularly for hydrolysis of the bromo-chloro substituents under humid conditions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Mechanistic insights :

- Enantiomers may exhibit divergent binding affinities to targets like trace amine-associated receptors (TAARs). For example, (R)- and (S)-isomers could modulate monoamine transporters (e.g., VMAT2) differently .

- Resolution methods : Use chiral chromatography or asymmetric synthesis with enantioselective catalysts. Computational docking (e.g., AutoDock Vina) predicts stereochemical preferences for receptor binding .

Q. What strategies resolve contradictions in reported mechanisms of action?

- Case study : If studies conflict on TAAR1 vs. serotonin receptor interactions:

- Orthogonal assays : Combine radioligand binding assays (TAAR1-specific ligands) with functional assays (e.g., cAMP modulation).

- Knockout models : Validate target specificity using TAAR1-knockout cell lines .

Q. How can computational models predict pharmacokinetic properties?

- Tools and workflows :

- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, permeability, and metabolic stability.

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

- QSAR models : Corrogate substituent effects (e.g., bromo/chloro groups) on bioavailability .

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

- Key challenges :

- Steric hindrance from the 3-bromo-4-chloro substituent reduces reaction efficiency.

- Competing side reactions (e.g., N-oxidation).

- Solutions :

- Use bulky solvents (e.g., DMF) to stabilize intermediates.

- Employ Pd/C catalysis for selective hydrogenation .

Q. How can solubility be improved for in vivo studies?

- Strategies :

- Salt formation : React with HCl to form a hydrochloride salt.

- Prodrug design : Introduce ester groups (e.g., acetylated hydroxyl) for enhanced lipophilicity, followed by enzymatic hydrolysis in vivo .

- Co-solvents : Use PEG-400 or cyclodextrin complexes in formulation.

Data Contradiction Analysis

Q. Conflicting reports on oxidative stability: How to reconcile?

- Hypothesis : Discrepancies may arise from varying impurity profiles (e.g., trace metals catalyzing degradation).

- Resolution :

- Conduct accelerated stability studies (40°C/75% RH) with ultra-pure batches.

- Use ICP-MS to quantify trace metal content and correlate with degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.